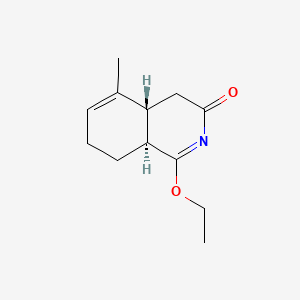

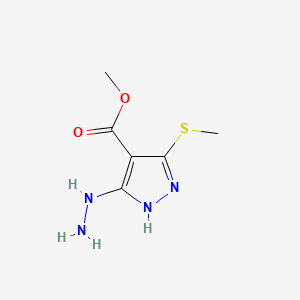

![molecular formula C6H9N5O B571062 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1293996-12-9](/img/structure/B571062.png)

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A general and facile method provides rapid entry into 3-aryl substituted 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazines and their ring fused analogues in one-pot under palladium–copper catalysis . The methodology utilizes simple and easily available substrates of broad range .Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine is complex and involves several steps in its formation . The general approach to the synthesis of [1,2,3]triazolo[1,5-a]-pyrazines is the sequential formation of 1,2,3-triazole and pyrazine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine include an S N 2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C . This provides an intermediate, which undergoes in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction . This one-pot process yields 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine .科学的研究の応用

Antibacterial Activity

A significant area of application for triazole-containing compounds, including structures similar to "4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide," is in combating bacterial infections. The antibacterial activity of 1,2,3-triazole and 1,2,4-triazole hybrids, which are closely related to the chemical structure of interest, has been extensively studied. These compounds have shown promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. The mechanism involves inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, underscoring their potential as novel anti-bacterial agents (Li & Zhang, 2021).

Energy Materials

Research has also highlighted the potential of azine energetic compounds, including pyrazine derivatives, in the field of energy materials. These compounds have been shown to improve the burning rate and reduce the characteristic signal in propellants, reduce sensitivity while improving detonation performance in mixed explosives, and increase gas content in gas generators, demonstrating broad application prospects in energetic materials (Yongjin & Shuhong, 2019).

Drug Synthesis

The role of triazoles in drug synthesis is well-documented, with various triazole derivatives being actively developed for their therapeutic properties. These compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of new chemical entities based on triazole structures remains a significant area of interest in pharmaceutical research, highlighting the versatility and therapeutic potential of triazole derivatives (Ferreira et al., 2013).

Coordination Compounds

The structural features of coordination compounds based on spacer-armed pyridylazoles, including triazoles, have been extensively studied. These compounds can self-assemble into polynuclear clusters with highly symmetric architectures, demonstrating the potential of triazole derivatives in the design of complex molecular architectures with specific functionalities (Gusev, Shulgin, & Kiskin, 2019).

Biological Activities

The synthesis and biological activities of phenothiazines containing monocyclic and bicyclic azine rings, including pyrazine derivatives, have been a focus of medicinal chemistry investigations. These studies have uncovered promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and analgesic properties, highlighting the significant potential of azine derivatives in developing new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).

作用機序

Target of Action

The compound 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has been identified as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes. For instance, σ-receptors are involved in the modulation of neurotransmission, BACE-1 is a key enzyme in the production of amyloid-β peptides in Alzheimer’s disease, and cytochrome Cyp8b1 is involved in the regulation of bile acid synthesis .

Mode of Action

As a modulator of σ-receptors and an inhibitor of bace-1 and cytochrome cyp8b1, it likely interacts with these targets to alter their activity .

Biochemical Pathways

The compound’s interaction with σ-receptors, BACE-1, and cytochrome Cyp8b1 suggests that it may affect several biochemical pathways. For instance, by inhibiting BACE-1, it could potentially reduce the production of amyloid-β peptides, thereby affecting the amyloidogenic pathway implicated in Alzheimer’s disease .

Result of Action

The molecular and cellular effects of 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide’s action would depend on its specific interactions with its targets. Given its identified roles, potential effects could include altered neurotransmission (via σ-receptor modulation), reduced production of amyloid-β peptides (via BACE-1 inhibition), and changes in bile acid synthesis (via cytochrome Cyp8b1 inhibition) .

特性

IUPAC Name |

4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O/c7-6(12)5-4-3-8-1-2-11(4)10-9-5/h8H,1-3H2,(H2,7,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBGVQLQLQVIBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(N=N2)C(=O)N)CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B570982.png)

![2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B570983.png)

![2H-[1,3]Oxazolo[5,4-g]indole](/img/structure/B570991.png)

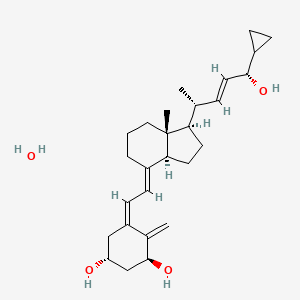

![10,13-Dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B570993.png)

![6-(Chloromethyl)-4,9-dihydroxy-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B570998.png)